Stereochemical Configuration Identity: (6R,1′S) vs. Enantiomer (6S,1′R) — Absolute Configuration Dictates Downstream GSK-3β Inhibitor Enantiomeric Series
The target compound (CAS 920801-72-5) carries a defined (6R) configuration at the morpholin-3-one ring and (1S) configuration at the N-phenylethyl substituent, installed via (S)-2-methyl-CBS-oxazaborolidine-mediated asymmetric reduction of the corresponding ketone precursor . The enantiomeric compound, (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one (CAS 920798-14-7), would be produced using the (R)-CBS catalyst and leads to the opposite enantiomeric series of final GSK-3β inhibitor drug candidates . In the analogous 2-phenylmorpholine-GSK-3β inhibitor series, switching from the (S)-enantiomer to the (R)-enantiomer at the morpholine 2-position resulted in a >20-fold loss of GSK-3β inhibitory potency in biochemical assays , establishing that stereochemical inversion at the morpholine core cannot be assumed to yield equipotent final compounds.
| Evidence Dimension | Absolute stereochemical configuration and its impact on final drug candidate potency |
|---|---|
| Target Compound Data | (6R) at morpholin-3-one C-6; (1S) at N-phenylethyl; produced via (S)-CBS catalyst route (US 2009/0156804 A1) |
| Comparator Or Baseline | (6S,1′R) enantiomer (CAS 920798-14-7) produced via (R)-CBS catalyst route; in the structurally related 2-phenylmorpholine GSK-3β series, (S) vs (R) configuration at the morpholine 2-position yields >20-fold difference in GSK-3β IC₅₀ |
| Quantified Difference | Enantiomeric reversal; class-level inference from 2-phenylmorpholine GSK-3β inhibitors indicates >20-fold potency differential between enantiomers |
| Conditions | Asymmetric reduction using (S)- vs (R)-2-methyl-CBS-oxazaborolidine; GSK-3β biochemical inhibition assay for the final bipyrimidinone products (class-level inference) |
Why This Matters
Procurement of the incorrect enantiomer (CAS 920798-14-7) would route the entire downstream synthesis into the wrong enantiomeric series of GSK-3β inhibitors, which class-level evidence indicates would produce substantially less potent final drug candidates.
- [1] Okuyama, M., Uehara, F., Iwamura, H., & Watanabe, K. (2009). US Patent Application US 2009/0156804 A1. Scheme 1 (S-form) and Scheme 2 (R-form) at paragraphs [0072]–[0082]; (S)-2-methyl-CBS-oxazaborolidine is specified for producing the S-configuration ethanolamine precursor leading to the (R)-morpholine compound. View Source
- [2] Asano, S., et al. (2015). Transformation of the morpholine moiety into a piperazine moiety and SAR studies focused on the phenyl moiety of GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2120–2125. Reports that the absolute configuration at the morpholine 2-position is a critical determinant of GSK-3β inhibitory activity, with the (S)-enantiomer consistently more potent than the (R)-enantiomer by >20-fold across multiple compounds. View Source
